Benzene, (1 hexyl-1-heptenyl)-
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Overview
Description
Benzene, (1 hexyl-1-heptenyl)-: is an organic compound with the chemical structure C19H30. It is a derivative of benzene, characterized by the presence of a hexyl group and a heptenyl group attached to the benzene ring. This compound is also known by its stereoisomer name, 7-phenyl-6-tridecene .
Preparation Methods
Industrial Production Methods: Industrial production of benzene derivatives often involves similar electrophilic aromatic substitution reactions on a larger scale. The choice of reagents and conditions may vary depending on the desired product and its applications. For example, the use of high-pressure reactors and specific catalysts can enhance the efficiency and yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Benzene, (1 hexyl-1-heptenyl)-, like other benzene derivatives, can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (Pt, Pd, Ni) is commonly used for reduction reactions.
Major Products Formed:
Oxidation: Phenols, quinones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Scientific Research Applications
Benzene, (1 hexyl-1-heptenyl)- has various applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of benzene, (1 hexyl-1-heptenyl)- involves its interactions with molecular targets and pathways in chemical reactions. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form a sigma complex (arenium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted benzene product . The stability of the benzene ring and the delocalization of electrons play a crucial role in these reactions .
Comparison with Similar Compounds
Properties
CAS No. |
55030-46-1 |
---|---|
Molecular Formula |
C19H30 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
[(E)-tridec-6-en-7-yl]benzene |
InChI |
InChI=1S/C19H30/c1-3-5-7-10-14-18(15-11-8-6-4-2)19-16-12-9-13-17-19/h9,12-14,16-17H,3-8,10-11,15H2,1-2H3/b18-14+ |
InChI Key |
FJAXETQGPFGPLT-NBVRZTHBSA-N |
Isomeric SMILES |
CCCCCC/C(=C\CCCCC)/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCC(=CCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
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